molecular formula C14H17Br3O4S B14505996 Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester CAS No. 62774-51-0

Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester

Cat. No.: B14505996
CAS No.: 62774-51-0
M. Wt: 521.1 g/mol
InChI Key: GDLRIQXSLPMSHG-UHFFFAOYSA-N
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Description

Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester is a complex organic compound with the molecular formula C12H13Br3O4S. This compound is characterized by the presence of tribromoacetic acid and a 2-[(2,5-diethoxyphenyl)thio]ethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester typically involves the reaction of tribromoacetic acid with 2-[(2,5-diethoxyphenyl)thio]ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester involves its interaction with specific molecular targets. The tribromo group can participate in electrophilic reactions, while the ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical transformations and interactions, making it valuable in various research fields .

Properties

CAS No.

62774-51-0

Molecular Formula

C14H17Br3O4S

Molecular Weight

521.1 g/mol

IUPAC Name

2-(2,5-diethoxyphenyl)sulfanylethyl 2,2,2-tribromoacetate

InChI

InChI=1S/C14H17Br3O4S/c1-3-19-10-5-6-11(20-4-2)12(9-10)22-8-7-21-13(18)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

GDLRIQXSLPMSHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)SCCOC(=O)C(Br)(Br)Br

Origin of Product

United States

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